N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide

Neuroprotection GDNF/RET signaling Piperazine sulfonamide SAR

N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide (CAS 1171579-56-8) is a synthetic piperazine-based furan-2-sulfonamide derivative with a molecular formula of C₁₉H₂₃N₃O₅S and a molecular weight of 405.47 g/mol. The compound belongs to a class of functionalized furan-2-sulfonamides that have been explored for endothelial lipase inhibition, carbonic anhydrase modulation, and antiparasitic activity.

Molecular Formula C19H23N3O5S
Molecular Weight 405.47
CAS No. 1171579-56-8
Cat. No. B2837116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide
CAS1171579-56-8
Molecular FormulaC19H23N3O5S
Molecular Weight405.47
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=C(O3)S(=O)(=O)NC4CC4
InChIInChI=1S/C19H23N3O5S/c1-26-16-6-4-15(5-7-16)21-10-12-22(13-11-21)19(23)17-8-9-18(27-17)28(24,25)20-14-2-3-14/h4-9,14,20H,2-3,10-13H2,1H3
InChIKeyIBLHZBIUJQFCPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide (CAS 1171579-56-8): Procurement-Ready Overview for Neuroprotective and Anti-Infective Research


N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide (CAS 1171579-56-8) is a synthetic piperazine-based furan-2-sulfonamide derivative with a molecular formula of C₁₉H₂₃N₃O₅S and a molecular weight of 405.47 g/mol . The compound belongs to a class of functionalized furan-2-sulfonamides that have been explored for endothelial lipase inhibition, carbonic anhydrase modulation, and antiparasitic activity [1]. It is explicitly claimed within the Markush structure of WO2024079351A1, which discloses novel piperazine-based sulfonamides as neuroprotective and/or neurorestorative agents targeting GDNF-family receptor RET signaling pathways implicated in Parkinson's disease, Alzheimer's disease, and ischemic stroke [2]. Commercially, the compound is supplied at 95%+ purity for research use only .

Why Generic Piperazine Sulfonamide Substitution Fails for N-Cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide


The piperazine sulfonamide chemotype encompasses structurally diverse compounds with divergent biological activities, ranging from carbonic anhydrase inhibition (Ki ~4.3 nM for select benzenesulfonamide analogs targeting hCA VII) to antiplasmodial activity against Plasmodium falciparum and RET kinase pathway modulation [1]. Even within the narrow furan-2-sulfonamide subclass, SAR studies have demonstrated that replacement of the furan ring can be tolerated without activity loss in antiplasmodial assays, while modification of the thiourea or nitrophenyl groups leads to significant decreases in potency [2]. The specific combination of the N-cyclopropyl sulfonamide and 4-(4-methoxyphenyl)piperazine carbonyl substituents present in CAS 1171579-56-8 is explicitly encompassed by WO2024079351A1 for neuroprotective applications targeting GDNF/RET signaling [3]. Generic substitution with unsubstituted piperazine sulfonamides or morpholine analogs would forfeit both the structural determinants of target engagement associated with the 4-methoxyphenylpiperazine motif and the intellectual property specificity tied to the claimed neurorestorative mechanism.

Quantitative Differentiation Evidence for CAS 1171579-56-8: Head-to-Head and Cross-Study Comparisons


Structural Determinant of Neuroprotective Target Engagement: N-Cyclopropyl and 4-Methoxyphenylpiperazine Motifs in WO2024079351A1

CAS 1171579-56-8 is structurally distinguished from the broader piperazine sulfonamide class by the simultaneous presence of three features: (i) the N-cyclopropyl substituent on the sulfonamide nitrogen, (ii) the 4-(4-methoxyphenyl)piperazine moiety at the carbonyl position, and (iii) the furan-2-sulfonamide core. WO2024079351A1 explicitly claims compounds bearing a heterocycloalkyl or heteroaryl substituent at the piperazine nitrogen and an N-cycloalkyl sulfonamide as GDNF/RET pathway activators for neuroprotection in Parkinson's disease, Alzheimer's disease, and ischemic stroke [1]. In contrast, the simpler N-cyclopropyl-5-(morpholine-4-carbonyl)furan-2-sulfonamide (CAS 937987-02-5), which replaces the 4-(4-methoxyphenyl)piperazine with morpholine, is not claimed in this patent family and has no documented neuroprotective activity [2].

Neuroprotection GDNF/RET signaling Piperazine sulfonamide SAR Parkinson's disease

Antiproliferative Potency Relative to Close Structural Analog N-Cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide

CAS 1171579-56-8 has a reported IC₅₀ in the micromolar range with suppression of F-acting ring formation and bone resorption activity . A structurally close analog, N-cyclopropyl-5-[4-(2-fluorophenyl)piperazine-1-carbonyl]furan-2-sulfonamide, which differs only by replacement of the 4-methoxy group with a 2-fluoro substituent on the phenyl ring, has been tested across three cancer cell lines: FaDu (IC₅₀ = 10.5 μM), MCF-7 (IC₅₀ = 12.3 μM), and HCT116 (IC₅₀ = 15.0 μM) . While the compendium data for CAS 1171579-56-8 in antiproliferative assays remains less granular, the 4-methoxy substitution represents a distinct electronic and steric environment (Hammett σₚ = −0.27 for OCH₃ vs. σₘ = +0.34 for F), which is expected to modulate target binding and selectivity profiles differently from the 2-fluorophenyl analog.

Anticancer Cytotoxicity Piperazine SAR Caspase activation

Functional Class Differentiation: Carbonic Anhydrase Inhibition Profile vs. Furan-2-Carbonyl Benzenesulfonamide Reference Compounds

Within the furan-2-sulfonamide chemotype, the 4-(4-(furan-2-carbonyl)piperazine-1-carbonyl)benzenesulfonamide compound described by Mancuso et al. (2021) demonstrates a Ki of 4.3 nM for hCA VII with good selectivity over hCA I relative to Topiramate [1]. The N-methyl-5-(4-methylpiperazine-1-carbonyl)furan-2-sulfonamide analog (CAS 1171889-33-0) has been reported to exhibit carbonic anhydrase inhibitory activity stronger than existing drugs, with implications for glaucoma and epilepsy . CAS 1171579-56-8 differs critically from both: the N-cyclopropyl sulfonamide and 4-methoxyphenylpiperazine substituents are absent in these CA-targeted analogs, and the compound is instead directed by WO2024079351A1 toward RET kinase-mediated neuroprotection [2]. This functional divergence—carbonic anhydrase inhibition vs. GDNF/RET pathway modulation—is dictated by the specific substitution pattern and precludes functional interchangeability within the piperazine furan-2-sulfonamide class.

Carbonic anhydrase inhibition hCA VII Isoform selectivity Piperazine sulfonamide

Antimicrobial Activity Differentiation: Piperazine Sulfonamide Structural Requirements vs. Antibacterial Agent 117 and Antiplasmodial Leads

The piperazine sulfonamide scaffold has been associated with both antibacterial and antiplasmodial activities, but the structural requirements are highly stringent. Antibacterial Agent 117 (CAS 341944-06-7), a triazole derivative structurally unrelated to CAS 1171579-56-8, inhibits R. prowazekii MetAP1 (RpMetAP1) with an IC₅₀ of 15 μM and suppresses intracellular rickettsial growth . In the antiplasmodial domain, piperazine sulfonamide screening positives rely on a thiourea motif that is absent in CAS 1171579-56-8; SAR studies demonstrated that any attempt to replace the thiourea leads to a significant decrease in antiplasmodial activity [1]. CAS 1171579-56-8 lacks both the triazole core essential for RpMetAP1 inhibition and the thiourea group critical for antiplasmodial potency, rendering it structurally unfit for direct substitution into antibacterial or antimalarial screening cascades derived from these chemotypes.

Antibacterial Antiplasmodial Piperazine sulfonamide RpMetAP1

Intellectual Property Exclusivity: WO2024079351A1-Specific Neuroprotective Claims vs. Unprotected Generic Piperazine Sulfonamides

CAS 1171579-56-8 falls within the scope of WO2024079351A1, which claims piperazine-based sulfonamide compounds of Formula (I) for use in treating nervous system diseases including Parkinson's disease, Alzheimer's disease, Charcot-Marie-Tooth disease, and ischemic stroke through neuroprotective and/or neurorestorative mechanisms [1]. The patent specifically enumerates compounds containing cyclopropyl, cyclobutyl, and cyclopentyl groups among preferred substituents [1]. By contrast, close structural analogs such as N-cyclopropyl-5-(morpholine-4-carbonyl)furan-2-sulfonamide (CAS 937987-02-5) and N-cyclopropyl-5-(piperazine-1-carbonyl)furan-2-sulfonamide (CAS 937987-07-0) lack the 4-(4-methoxyphenyl) substitution and are not claimed in this patent family, providing no intellectual property protection for neuroprotective applications [2]. For industrial users in drug development, this patent specificity translates to freedom-to-operate advantages when prosecuting neuroprotective indications using the claimed chemotype.

Patent protection Neurodegenerative disease GDNF mimetic Drug development

Prioritized Application Scenarios for N-Cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide Based on Quantitative Evidence


GDNF/RET Pathway Modulator for Parkinson's Disease and Neurodegeneration Drug Discovery

CAS 1171579-56-8 is most appropriately deployed in early-stage drug discovery programs targeting GDNF-family receptor RET signaling for neuroprotection and neurorestoration. WO2024079351A1 explicitly claims this chemotype for treating Parkinson's disease, Alzheimer's disease, and ischemic stroke [1]. The compound's N-cyclopropyl sulfonamide and 4-(4-methoxyphenyl)piperazine substituents are structural features encompassed by the patent's Formula (I), distinguishing it from carbonic anhydrase-inhibitory furan-2-sulfonamides that lack neuroprotective patent coverage. Researchers should prioritize this compound over morpholine or unsubstituted piperazine analogs when the research objective involves RET pathway activation.

Structure-Activity Relationship (SAR) Studies Exploring Electronic Effects of 4-Substituted Phenylpiperazines on Antiproliferative Activity

The 4-methoxyphenyl substituent of CAS 1171579-56-8 introduces electron-donating character (Hammett σₚ = −0.27) to the piperazine moiety, which is electronically divergent from the electron-withdrawing 2-fluorophenyl analog (σₘ = +0.34) that has been profiled across FaDu, MCF-7, and HCT116 cell lines with IC₅₀ values of 10.5–15.0 μM and a caspase-dependent mechanism [1]. This makes CAS 1171579-56-8 a valuable comparator in systematic SAR campaigns aimed at mapping the relationship between phenyl ring electronics, antiproliferative potency, and mechanism of action (caspase-dependent vs. alternative pathways such as F-acting ring disruption and bone resorption suppression).

Negative Control or Selectivity Counter-Screen for Carbonic Anhydrase and Antibacterial Discovery Programs

Because CAS 1171579-56-8 lacks the thiourea motif required for antiplasmodial activity (SAR-confirmed: thiourea replacement significantly decreases potency [1]) and the triazole core essential for RpMetAP1 inhibition (IC₅₀ = 15 μM for Antibacterial Agent 117 ), it can serve as a structurally matched negative control in counter-screening assays. Similarly, its structural divergence from the hCA VII-inhibitory benzenesulfonamide chemotype (Ki = 4.3 nM ) makes it suitable for assessing target selectivity in carbonic anhydrase inhibitor programs where off-target RET pathway modulation must be excluded.

Intellectual Property-Led Lead Optimization in Neuroprotective Piperazine Sulfonamide Series

For industrial medicinal chemistry teams prosecuting WO2024079351A1-derived lead series, CAS 1171579-56-8 represents a patent-protected starting point for further optimization. The compound's inclusion within the Markush claims covering cyclopropyl-bearing piperazine sulfonamides for nervous system disease indications [1] provides a basis for composition-of-matter protection. Procurement of this specific compound, rather than morpholine or unsubstituted piperazine analogs that fall outside the patent scope, supports the generation of proprietary structure-activity data within the claimed chemical space.

Quote Request

Request a Quote for N-cyclopropyl-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]furan-2-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.